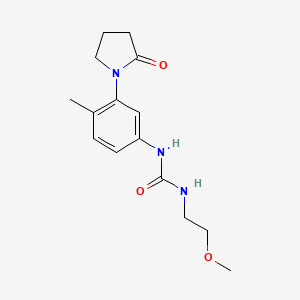

![molecular formula C13H14N2O3S B2875217 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide CAS No. 892847-49-3](/img/structure/B2875217.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alzheimer's Disease (AD) Therapeutic Applications

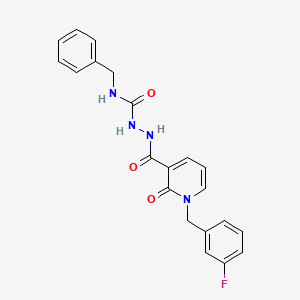

Compounds with a benzothiazolone core, such as N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide, have been designed, synthesized, and evaluated for their multifunctional activities against Alzheimer's disease. These compounds have demonstrated promising results in inhibiting cholinesterase enzymes, showcasing antioxidant activity, and exhibiting potential in anti-inflammatory activity, cytotoxicity, apoptosis, and Aβ aggregation inhibition tests. Among these, specific pentanamide derivatives have been identified as promising multifunctional agents warranting further investigation for AD treatment (Erdoğan et al., 2020).

Privileged Scaffold in Medicinal Chemistry

The benzothiazolone derivatives, including this compound, are considered as "privileged scaffolds" in medicinal chemistry due to their capacity to mimic phenol or catechol in a metabolically stable template. These compounds have found applications across a wide range of therapeutic areas, from analgesic and anti-inflammatory compounds to antipsychotic, neuroprotective, and anticonvulsant compounds. Their broad therapeutic applications highlight the versatility and potential of the benzothiazolone core in drug development (Poupaert et al., 2005).

Anticonvulsant and Neuroprotective Effects

Further exploring the therapeutic potential of benzothiazolone derivatives, studies have shown these compounds to possess significant anticonvulsant and neuroprotective effects. N-(substituted benzothiazol-2-yl)amide derivatives, for example, have been synthesized and evaluated, demonstrating promising efficacy in reducing seizure activity and protecting neuronal cells. These findings suggest a potential role for such compounds in the treatment of epilepsy and associated neurodegenerative conditions (Hassan et al., 2012).

Anti-Inflammatory and Analgesic Agents

Benzothiazolone and its derivatives have also been explored for their anti-inflammatory and analgesic properties. By utilizing the benzothiazolone core as a template, researchers have developed compounds that exhibit significant anti-inflammatory activity, as well as analgesic effects in preclinical models. These studies demonstrate the potential of benzothiazolone derivatives as novel therapeutic agents for the treatment of pain and inflammation (Abdelazeem et al., 2015).

Mecanismo De Acción

Mode of Action

The exact mode of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)pentanamide is currently unknown due to the lack of specific studies . It is known that the compound has shown potent growth inhibition properties against certain human cancer cell lines .

Result of Action

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)pentanamide has demonstrated potent growth inhibition properties against certain human cancer cell lines . For instance, it was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Propiedades

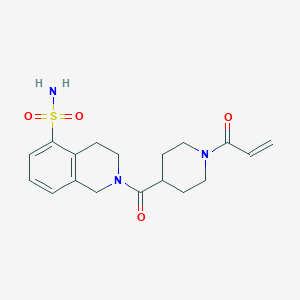

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-3-4-12(16)15-13-14-8-5-9-10(18-7-17-9)6-11(8)19-13/h5-6H,2-4,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOGSVVGCMELQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)

![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)